5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an oxadiazole ring, which is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Oxolan Group: The 2-methyloxolan-3-yl group can be introduced via nucleophilic substitution reactions. This step often requires the use of alkyl halides or sulfonates as electrophiles and appropriate bases to facilitate the substitution.
Final Assembly: The final step involves the coupling of the oxadiazole ring with the oxolan group, typically through esterification or amidation reactions, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonates, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolan ring may yield lactones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial and antifungal properties, making derivatives of this compound candidates for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and the production of high-performance materials.
Mechanism of Action
The mechanism of action of 5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity. These interactions can affect various pathways, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methyloxolan-3-yl)-1,2,4-triazole-3-carboxylic acid: Similar structure but with a triazole ring instead of an oxadiazole ring.
5-(2-Methyloxolan-3-yl)-1,2,4-thiadiazole-3-carboxylic acid: Contains a thiadiazole ring, which includes sulfur instead of oxygen.
5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-sulfonic acid: Features a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of the oxadiazole ring and the oxolan group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in its analogs. The presence of the carboxylic acid group also provides additional functionality for further chemical modifications and applications.
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-(2-methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-4-5(2-3-13-4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
BYZBITCBRFCHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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